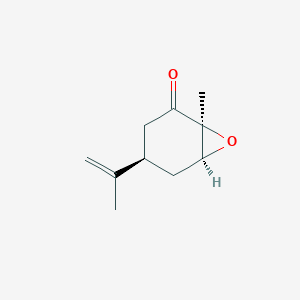

Carvona-5,6-óxido, cis-(-)-

Descripción general

Descripción

Carvone oxide is a natural product found in Catasetum maculatum with data available.

Aplicaciones Científicas De Investigación

C10H14O2\mathrm{C_{10}H_{14}O_2}C10H14O2

y un peso molecular de aproximadamente 166,22 g/mol . Su estructura presenta un anillo de seis miembros con un átomo de oxígeno que une los átomos de carbono 5 y 6, lo que da como resultado un arreglo químico único e intrigante.Industria de sabores y fragancias

El óxido de carvona contribuye a los perfiles aromáticos de varios productos naturales. Su olor y sabor a menta lo hacen valioso en la creación de aromas a menta, hierbas y refrescantes. Los perfumes, las colonias y los aceites esenciales a menudo se benefician de su inclusión .

a. Propiedades antimicrobianas: El óxido de carvona ha demostrado actividad antimicrobiana contra ciertas bacterias y hongos. Podría utilizarse potencialmente en formulaciones para desinfectantes o conservantes naturales .

b. Efectos insecticidas: Los estudios indican que el óxido de carvona posee propiedades insecticidas. Puede servir como una alternativa natural para el control de plagas en la agricultura o en entornos domésticos .

Aplicaciones medicinales

Si bien la investigación está en curso, el óxido de carvona muestra promesa en varios contextos medicinales:

a. Potencial antiinflamatorio: Algunos estudios sugieren que el óxido de carvona tiene efectos antiinflamatorios. Se podría explorar más a fondo su potencial en el manejo de afecciones inflamatorias .

b. Actividad anticancerígena: Investigaciones preliminares indican que el óxido de carvona puede inhibir el crecimiento de las células cancerosas. Los investigadores están investigando su papel en la prevención y el tratamiento del cáncer .

Industria alimentaria y de bebidas

El óxido de carvona contribuye al sabor de ciertos alimentos y bebidas:

a. Potenciador del sabor a menta: Su sabor a menta lo hace adecuado para mejorar productos con sabor a menta, como chicles, caramelos y bebidas .

b. Aplicaciones culinarias: El óxido de carvona se puede encontrar en hierbas culinarias como la hierbabuena y el comino. Agrega una nota refrescante a los platos y bebidas .

Usos ambientales

El origen natural del óxido de carvona y sus posibles propiedades insecticidas lo hacen relevante para aplicaciones ecológicas:

a. Repelente de plagas: Podría incorporarse a repelentes de insectos ecológicos o formulaciones para el control de plagas .

Posibles aplicaciones industriales

Si bien está menos explorado, el óxido de carvona podría encontrar utilidad en procesos industriales:

a. Síntesis química: Su estructura única podría inspirar nuevas vías sintéticas

Propiedades

IUPAC Name |

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-UJNFCWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171487 | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18383-49-8 | |

| Record name | trans-Carvone oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18383-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV5341W478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

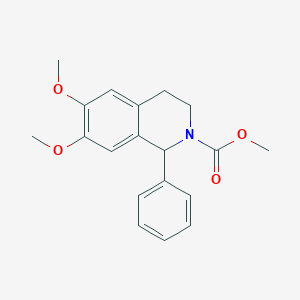

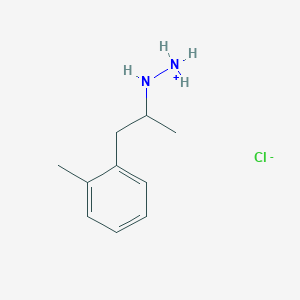

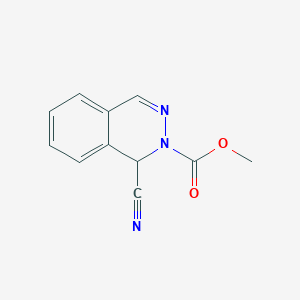

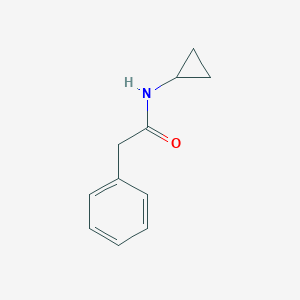

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of Carvone oxide?

A1: Carvone oxide is a significant fragrance compound found in the floral scents of various plant species, particularly orchids like Catasetum, Aspasia, and Notylia, as well as Dalechampia (Euphorbiaceae) []. This compound plays a crucial role in attracting pollinators, specifically male Euglossine bees, which collect the fragrance [, , , ].

Q2: What evidence suggests that Carvone oxide production is a result of convergent evolution?

A2: The presence of Carvone oxide in the floral fragrances of distantly related plant genera, such as Catasetum, Aspasia, Notylia (all Orchidaceae), and Dalechampia (Euphorbiaceae), suggests convergent evolution []. This convergence likely occurred due to the shared pollinator, Euglossine bees, driving the selection for Carvone oxide production in these plants [, ].

Q3: Which Euglossine bee species are known to be attracted to Carvone oxide?

A3: Field bioassays using synthesized Carvone oxide in Panama successfully attracted five species of Eulaema and three species of Euglossa []. Additionally, Eulaema cingulata males have been observed collecting Carvone oxide from Vanilla pompona flowers, suggesting a strong attraction to this compound [, ].

Q4: How does Carvone oxide contribute to the pollination strategy of Vanilla pompona?

A4: Vanilla pompona employs a dual attraction strategy involving Carvone oxide. Initially, the compound acts as a long-distance attractant for Eulaema cingulata males []. Once the bees are near the flower, they exhibit nectar-seeking behavior, leading to pollen removal, despite the absence of nectar in Vanilla pompona flowers. This suggests a deceptive pollination strategy where Carvone oxide is the primary attractant [].

Q5: Are there other plant species where Carvone oxide plays a role in pollinator attraction?

A5: Besides orchids, Unonopsis stipitata, a basal angiosperm from the Annonaceae family, also utilizes Carvone oxide in its floral fragrance to attract Euglossa imperialis and Eulaema bombiformis males for pollination []. This finding further supports the role of Carvone oxide as a key attractant for male Eulaema bees and its potential role in the convergent evolution of the perfume-collecting syndrome across diverse plant families [].

Q6: Beyond its role in pollination, is Carvone oxide found in other plant parts?

A6: Yes, Carvone oxide has been identified in the essential oil of Mentha longifolia callus cultures []. Interestingly, these cultures lack pulegone and menthofuran, two potentially toxic compounds often found in mint essential oils, suggesting that in vitro Mentha longifolia could be a safer source of flavoring agents [].

Q7: Does the production of Carvone oxide in Mentha species vary?

A7: Yes, the production of Carvone oxide and its isomer, cis-Carvone oxide, can vary between Mentha species and even within varieties. For instance, in Mentha spicata exposed to blue LED light, Carvone oxide appeared as a major component (65%) while Carvone and Limonene disappeared, indicating a potential influence of light on essential oil composition []. On the other hand, in Mentha longifolia, cis-Carveol is the main constituent, while Carvone oxide is less prominent [].

Q8: Is there evidence of Carvone oxide presence in other plant genera besides those already mentioned?

A8: Yes, Carvone oxide has been identified in the essential oil of Carya illinoinensis (pecan) leaves []. This finding, along with its presence in various other plant families, highlights the widespread occurrence of Carvone oxide in the plant kingdom.

Q9: Are there any studies investigating the potential allelopathic effects of Carvone oxide?

A9: While not directly focused on Carvone oxide, one study detected this compound in the root exudates of different rice varieties []. The study examined terpenoids in root exudates, suggesting a possible role of Carvone oxide in allelopathy, which involves chemical interactions between plants [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)